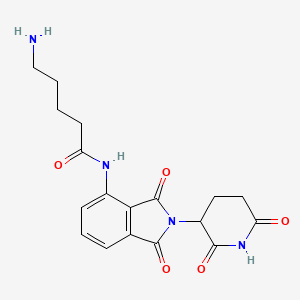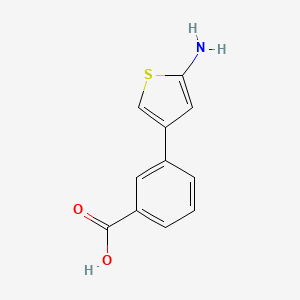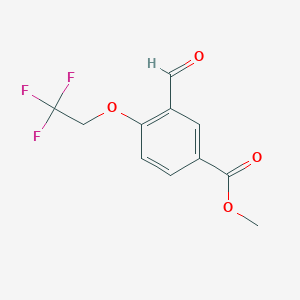
Methyl 3-formyl-4-(2,2,2-trifluoroethoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-formyl-4-(2,2,2-trifluoroethoxy)benzoate is an organic compound with the molecular formula C11H9F3O4 and a molecular weight of 262.18 g/mol . This compound is characterized by the presence of a formyl group, a trifluoroethoxy group, and a benzoate ester. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-formyl-4-(2,2,2-trifluoroethoxy)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 3-hydroxybenzoic acid, which is then esterified to form methyl 3-hydroxybenzoate.
Formylation: The methyl 3-hydroxybenzoate undergoes formylation to introduce the formyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used include trifluoroethanol and formylating agents under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-formyl-4-(2,2,2-trifluoroethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 3-carboxy-4-(2,2,2-trifluoroethoxy)benzoic acid.
Reduction: 3-hydroxymethyl-4-(2,2,2-trifluoroethoxy)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-formyl-4-(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mécanisme D'action
The mechanism of action of Methyl 3-formyl-4-(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the trifluoroethoxy group can enhance the compound’s lipophilicity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-formyl-4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a trifluoroethoxy group.
Methyl 4-formylbenzoate: Lacks the trifluoroethoxy group and has the formyl group at the 4-position.
2-chloro-4-methanesulfonyl-3-(2,2,2-trifluoroethoxy)methylbenzoic acid: Contains a methanesulfonyl group and a trifluoroethoxy group.
Uniqueness
Methyl 3-formyl-4-(2,2,2-trifluoroethoxy)benzoate is unique due to the presence of both a formyl group and a trifluoroethoxy group, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C11H9F3O4 |
|---|---|
Poids moléculaire |
262.18 g/mol |
Nom IUPAC |
methyl 3-formyl-4-(2,2,2-trifluoroethoxy)benzoate |
InChI |
InChI=1S/C11H9F3O4/c1-17-10(16)7-2-3-9(8(4-7)5-15)18-6-11(12,13)14/h2-5H,6H2,1H3 |
Clé InChI |
UTGHRQMQTCXBIE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)OCC(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate](/img/structure/B12076620.png)




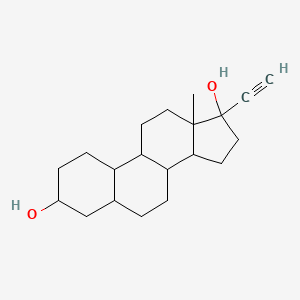

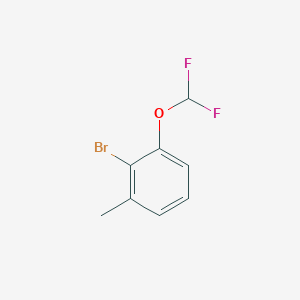
![[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-[3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B12076650.png)

![4'-(Aminomethyl)-[1,1'-biphenyl]-3-carboxamide hydrochloride](/img/structure/B12076655.png)

